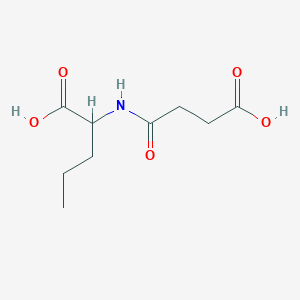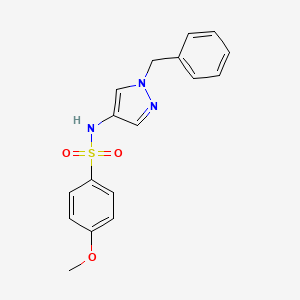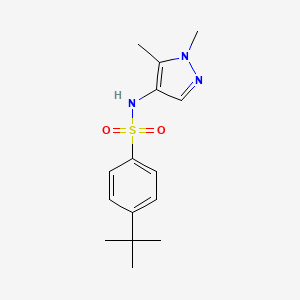![molecular formula C9H10ClN3O2S2 B7518189 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)
5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide, also known as CMPD101, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been shown to exhibit potent inhibitory activity against a variety of enzymes and biological targets.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide is complex and involves the inhibition of various enzymes and biological targets. One of the primary targets of this compound is tyrosine kinase, which plays a key role in the regulation of cell growth and division. By inhibiting this enzyme, this compound has the potential to slow or even stop the growth and spread of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory activity against tyrosine kinase, this compound has also been shown to inhibit the activity of other enzymes and targets, including the protein kinase CK2 and the transcription factor NF-kappaB. These effects have the potential to impact a wide range of biological processes, including cell growth and division, inflammation, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide in laboratory experiments is its potent inhibitory activity against a variety of enzymes and biological targets. This makes it a valuable tool for researchers studying the mechanisms of disease and the development of new therapeutic agents. However, there are also limitations to the use of this compound in laboratory experiments. For example, this compound may have off-target effects that could impact the results of experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide. One area of interest is the development of new therapeutic agents based on this compound. Researchers are exploring the use of this compound and related compounds for the treatment of a wide range of diseases, including cancer, inflammation, and autoimmune disorders. Additionally, there is ongoing research aimed at understanding the mechanisms of action of this compound and related compounds, as well as identifying new targets for inhibition. Overall, the potential applications of this compound make it an exciting area of research with many promising avenues for future exploration.
Métodos De Síntesis
The synthesis of 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting materials for the synthesis include 5-chlorothiophene-2-sulfonamide and 1-methyl-1H-pyrazole-4-carbaldehyde. These compounds are reacted together in the presence of a catalyst and other reagents to produce this compound.
Aplicaciones Científicas De Investigación
5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide has been the subject of numerous scientific studies and has been shown to have a wide range of potential applications. One area of research that has received significant attention is the potential use of this compound as a therapeutic agent for the treatment of various diseases. This compound has been shown to exhibit potent inhibitory activity against a number of enzymes and biological targets, including the enzyme tyrosine kinase, which is involved in the development and progression of cancer.
Propiedades
IUPAC Name |
5-chloro-N-[(1-methylpyrazol-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S2/c1-13-6-7(4-11-13)5-12-17(14,15)9-3-2-8(10)16-9/h2-4,6,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFHULPAZVCFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)

![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)

![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)


![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)
